molecular formula C22H17N5O2 B2719569 2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone) CAS No. 882747-39-9

2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)

Cat. No.: B2719569
CAS No.: 882747-39-9
M. Wt: 383.411
InChI Key: AQNQTFLHSUNTEA-BXKMSANMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone) is a useful research compound. Its molecular formula is C22H17N5O2 and its molecular weight is 383.411. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hydroxy-2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-27-21(28)19-10-6-5-9-18(19)20(22(27)29)26-25-17-13-11-16(12-14-17)24-23-15-7-3-2-4-8-15/h2-14,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHRAJOMQOAQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037661
Record name 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882747-39-9
Record name 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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